molecular formula C11H10F3NO2 B8294551 2,2,2-trifluoro-N-(4-formyl-3,5-dimethylphenyl)acetamide

2,2,2-trifluoro-N-(4-formyl-3,5-dimethylphenyl)acetamide

Cat. No. B8294551
M. Wt: 245.20 g/mol
InChI Key: WOHWAQUBJIXUKF-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(4-formyl-3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C11H10F3NO2 and its molecular weight is 245.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoro-N-(4-formyl-3,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoro-N-(4-formyl-3,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-formyl-3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C11H10F3NO2/c1-6-3-8(4-7(2)9(6)5-16)15-10(17)11(12,13)14/h3-5H,1-2H3,(H,15,17)

InChI Key

WOHWAQUBJIXUKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide (U.S. Pat. No. 6,391,865) (14.0 g. 47.3 mmol) in THF (200 mL) under nitrogen atmosphere at −78° C. was added slowly methyllithium/LiBr (44.1 mL of a 1.5 M solution in Et2O, 66.2 mmol). After 5 min of stirring, sec-BuLi (47.3 mL of a 1.4 M solution in cyclohexane, 66.2 mmol) was added slowly to the reaction solution at −78° C. After 5 min, anhydrous DMF (25.5 mL, 331 mmol) was added slowly then the solution was warmed to 25° C. After 30 min the reaction mixture was quenched with water. The aqueous layer was extracted with CH2Cl2 and the combined organic layers were washed with water, brine, dried over MgSO4 and filtered. The solvent was removed under reduced pressure to give the title compound as a yellow solid. MS: m/z 246 (M+1).
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Synthesis routes and methods III

Procedure details

A solution of N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide (14.0 g, 47.3 mmol) in THF (200 mL) was cooled to −78° C. Under a nitrogen atmosphere, methyllithium/LiBr (44.1 mL of a 1.5 M solution in Et2O, 66.2 mmol) was added slowly to the solution. After 5 min of stirring, sec-BuLi (47.3 mL of a 1.4 M solution in cyclohexane, 66.2 mmol) was added slowly to the reaction keeping the temperature at −78° C. After 5 min, anhydrous DMF (25.5 mL, 331 mmol) was added slowly to the solution. After the addition, the solution was warmed to 25° C. and after 30 min the reaction mixture was quenched with water. The aqueous layer was extracted with CH2Cl2 and the combined organic layers were washed with water, brine, dried with MgSO4 and filtered. The solvent was removed under reduced pressure to give 2,2,2-trifluoro-N-(4-formyl-3,5-dimethylphenyl)-acetamide as a yellow solid.
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14 g
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Synthesis routes and methods IV

Procedure details

To a solution of N-(4-bromo-3,5-dimethylphenyl)-2,2,2-trifluoroacetamide (592 mg) in THF (10 mL) at −78° C. was added MeLi/LiBr (1.5M in Et2O, 1.87 mL) slowly. After 5 min, sec-BuLi (1.4M. in cyclohexane, 2.0 mL) was added slowly to the solution at −78° C. After 5 min DMF (0.31 mL) was added to the solution drowise at −78° C. then the mixture was warmed to room temperature. After 30 min the reaction mixture was partioned between water and CH2Cl2. The aqueous layer was extracted with CH2Cl2 and the combined organic layers were dried and filtered. Removal of the solvent under reduced pressure to gave a yellow solid which was purified by flash chromatography using hexanes/ethyl acetate (5:1) as eluent which gave 2,2,2-trifluoro-N-(4-formyl-3,5-dimethyl-phenyl)-acetamide as a light yellow solid. MS (ESI)m/z 246 (M+H).
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592 mg
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